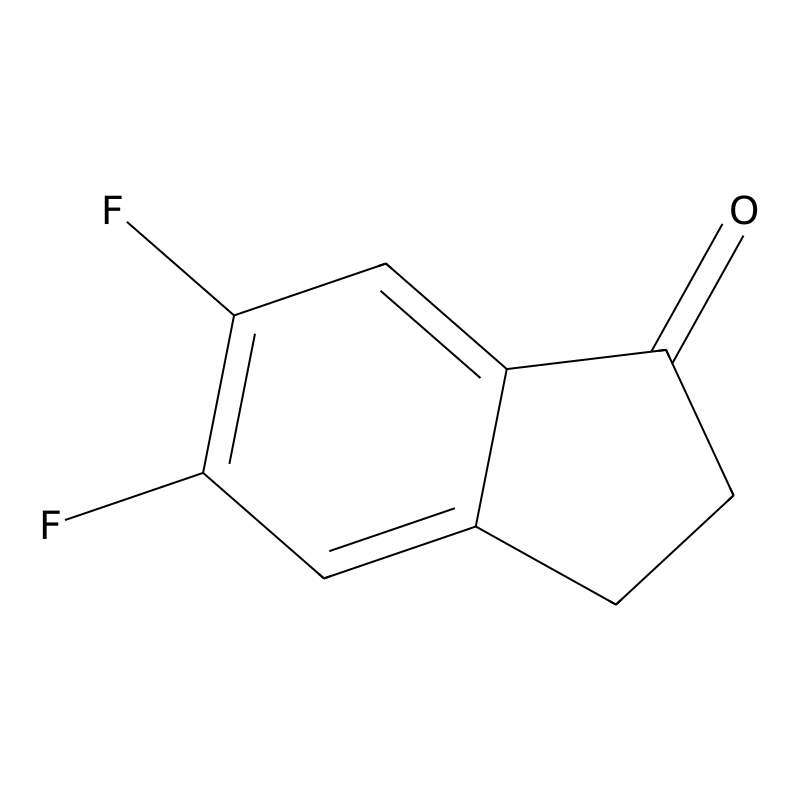5,6-Difluoro-1-indanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Annulations involving 1-indanones to access fused- and spiro frameworks
Scientific Field: Organic Chemistry
Summary of the Application: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They are particularly important due to their easy accessibility and versatile reactivity.
Methods of Application: The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks.
Results or Outcomes: A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds.
Indane-1,3-Dione: From Synthetic Strategies to Applications
Scientific Field: Medicinal Chemistry, Organic Electronics, Photopolymerization, Optical Sensing and Non-Linear Optical (NLO) Applications
Summary of the Application: Indane-1-3-dione is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields.
5,7-Difluoro-1-indanone as a Pharmaceutical Intermediate
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 5,7-Difluoro-1-indanone is used as a pharmaceutical intermediate.
Methods of Application: The specific methods of application can vary depending on the specific pharmaceutical being synthesized.
Results or Outcomes: The outcomes can vary depending on the specific pharmaceutical being synthesized.
Bioactivity of 1-indanone Derivatives
Scientific Field: Medicinal Chemistry
Methods of Application: The specific methods of application can vary depending on the specific derivative and its intended use.
Results or Outcomes: The outcomes can vary depending on the specific derivative and its intended use.
Synthesis of Fused and Spirocyclic Frameworks
Summary of the Application: 1-indanones are used in the synthesis of various fused and spirocyclic frameworks.
Methods of Application: The synthesis involves annulations of 1-indanones.
Results or Outcomes: The transformations described in this review offer stereoselective formation of desired polycyclic compounds.
5,6-Difluoro-1-indanone is an organic compound with the molecular formula . It features a bicyclic structure that includes an indanone moiety, characterized by a ketone group attached to a fused cyclopentane and benzene ring. The presence of two fluorine atoms at the 5 and 6 positions of the indanone structure significantly alters its chemical properties and reactivity, making it a compound of interest in various fields, particularly medicinal chemistry.
5,6-Difluoro-1-indanone has potential applications in medicinal chemistry due to its unique structure and reactivity profile. It may serve as a building block for synthesizing more complex molecules with desired pharmacological properties. Additionally, its derivatives could be explored for use in agrochemicals or materials science due to their unique electronic properties imparted by the fluorine substituents.
Interaction studies involving 5,6-difluoro-1-indanone typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential efficacy as a drug candidate. Research into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.
5,6-Difluoro-1-indanone shares structural similarities with other fluorinated indanones and related compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-1-indanone | C9H7FO | Contains a single fluorine atom at the 4-position |
| 5-Fluoro-1-indanone | C9H7F | Fluorine substitution at the 5-position |
| 5-Chloro-1-indanone | C9H7Cl | Chlorine atom instead of fluorine |
| 6-Methyl-1-indanone | C10H10O | Methyl group at the 6-position |
Uniqueness of 5,6-Difluoro-1-indanone: The dual fluorination at positions 5 and 6 distinguishes it from other indanones by potentially enhancing lipophilicity and altering electronic properties, which could influence biological activity and reactivity compared to its non-fluorinated counterparts.








